molecular formula C18H15ClN2O3 B11141770 2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11141770
M. Wt: 342.8 g/mol
InChI Key: LLGHZRUKMCFNIU-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a chloro-substituted indole ring and a benzodioxin moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Chlorination: The indole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through cyclization reactions involving catechol derivatives.

    Coupling Reaction: The chloro-substituted indole and benzodioxin moieties are coupled using acylation reactions, typically involving acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The chloro and benzodioxin groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the chloro-substituted indole ring and the benzodioxin moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H15ClN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22)

InChI Key

LLGHZRUKMCFNIU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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